mGluR2 PAM Potency: Target Compound is a Low-Micromolar PAM with 14.6-Fold Lower Potency than the 4-tert-Butylphenoxymethyl Analog
In a head-to-head comparison within the same human mGluR2 calcium mobilization assay performed at Merck Research Laboratories, 5-(phenoxymethyl)-3-phenyl-1,3-oxazolidin-2-one exhibits an EC50 of 3.50E+3 nM (3.5 µM) . Its close structural analog, 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one, tested under identical conditions, yields an EC50 of 240 nM . This represents a 14.6-fold difference in potency solely attributable to the para-tert-butyl substitution on the phenoxy ring.
| Evidence Dimension | mGluR2 positive allosteric modulation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.50 × 10³ nM (3.5 µM) |
| Comparator Or Baseline | 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one: EC50 = 240 nM |
| Quantified Difference | 14.6-fold lower potency for target compound |
| Conditions | Human mGluR2 expressed in CHO dhfr cells co-expressing Gα16; potentiation of glutamate-induced calcium mobilization; same assay format and laboratory |
Why This Matters
The well-characterized lower potency of the target compound makes it an ideal negative control or baseline reference in mGluR2 PAM screening cascades, where more potent analogs may saturate assay windows or introduce cytotoxicity confounds.
- [1] BindingDB BDBM50318346: 5-(phenoxymethyl)-3-phenyloxazolidin-2-one, EC50 = 3.50E+3 nM, human mGluR2 CHO-dhfr Gα16 calcium assay. View Source
- [2] BindingDB BDBM50318358: 5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one, EC50 = 240 nM, human mGluR2 CHO-dhfr Gα16 calcium assay. View Source
